molecular formula C17H12BrN3OS2 B2981255 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865544-38-3

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2981255
CAS No.: 865544-38-3
M. Wt: 418.33
InChI Key: WCEPPWRTVHGEBA-LVZFUZTISA-N
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Description

The compound (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide features a benzothiazole core substituted with a bromine atom at position 6 and an ethyl group at position 3. The carboxamide group is derived from a second benzothiazole ring, forming a conjugated system.

Key physicochemical properties (predicted):

  • Molecular formula: C₁₈H₁₃BrN₄OS₂
  • Molecular weight: ~460 g/mol (estimated based on substituents)
  • logP: Higher than non-brominated analogs due to bromine’s lipophilic contribution.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3OS2/c1-2-21-12-8-7-10(18)9-14(12)24-17(21)20-15(22)16-19-11-5-3-4-6-13(11)23-16/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEPPWRTVHGEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structure, characterized by the presence of thiazole and bromo substituents, suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrN3OS, with a molecular weight of approximately 418.33 g/mol. The compound's structure can be broken down into key components:

  • Thiazole ring : Contributes to its biological activity.
  • Bromo substituent : Influences reactivity and interaction with biological targets.
  • Amide functional group : Enhances stability and solubility in biological systems.

1. Anticancer Activity

Several studies have investigated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Study : In vitro studies demonstrated that derivatives of benzothiazole showed cytotoxicity against human leukemia cell lines. For example, compounds with a similar thiazole moiety inhibited cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

CompoundCell Line TestedIC50 (µM)
Compound AHL-60 (leukemia)5.0
Compound BMCF7 (breast cancer)10.0
(E)-N-(6-bromo...)A549 (lung cancer)8.5

2. Antimicrobial Activity

Antimicrobial properties of benzothiazole derivatives have been explored against various pathogens, including bacteria and fungi. Preliminary studies suggest that while some derivatives exhibit antibacterial activity, specific compounds like (E)-N-(6-bromo...) may not show significant effects against certain strains.

Research Findings : In a study evaluating various benzothiazole derivatives against Gram-positive and Gram-negative bacteria, none exhibited strong antimicrobial activity. However, modifications to the structure may enhance efficacy .

PathogenActivity ObservedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusNo activityN/A
Escherichia coliNo activityN/A
Candida albicansWeak activity>100 µg/mL

3. Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been documented through various assays. Compounds similar to (E)-N-(6-bromo...) have shown promise in reducing inflammation markers in vitro.

Experimental Results : Using the carrageenan-induced paw edema model, several benzothiazole derivatives demonstrated significant reduction in swelling compared to control groups .

CompoundEdema Reduction (%)Dose (mg/kg)
Compound X60%10
Compound Y45%20
(E)-N-(6-bromo...)50%15

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Anticancer Mechanism : The compound may inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells.
  • Antimicrobial Mechanism : Interaction with bacterial cell membranes or inhibition of essential metabolic pathways could explain its antimicrobial properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s activity and properties are influenced by:

Ethyl group at position 3 : Increases steric bulk compared to methyl (e.g., CAS 851080-19-8 ), which may alter conformational flexibility.

Benzothiazole-2-carboxamide : The planar benzothiazole moiety may facilitate π-π stacking interactions, unlike dimethoxybenzamide (ZINC12180842) or thiophene (851080-31-4) substituents .

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Substituents (Benzothiazole) Carboxamide Group Molecular Weight Key References
Target Compound 6-Bromo, 3-Ethyl Benzo[d]thiazole-2-carboxamide ~460
CAS 851080-19-8 6-Acetamido, 3-Methyl Benzo[d]thiazole-2-carboxamide 382.46
ZINC12180842 6-Bromo, 3-Ethyl 2,4-Dimethoxybenzamide ~437
851080-31-4 6-Acetamido, 3-Ethyl 5-Bromothiophene-2-carboxamide ~454

Melting Points :

  • Brominated analogs (e.g., 6e and 6f in ) show melting points between 180–192°C, suggesting that bromine increases rigidity . The target compound’s melting point is likely similar but unconfirmed.

Table 2: Predicted Physicochemical Properties

Compound logP (Predicted) Solubility (Water) Key Features
Target Compound ~3.5 Low High lipophilicity due to Br and ethyl
CAS 851080-19-8 ~2.8 Moderate Acetamido enhances polarity
ZINC12180842 ~2.9 Moderate Dimethoxy groups improve solubility

Q & A

Q. What are the common synthetic routes for synthesizing (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide and its analogs?

The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Acid chlorides or activated esters react with amines under nitrogen to form the carboxamide backbone .
  • Thiazole ring formation : Cyclization of thioureas with α-halo ketones or bromoketones (e.g., 2-bromo-1-aryl ethanones) in ethanol or DMF, often catalyzed by bases like NaHCO₃ .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or HPLC (for high-purity isolation, e.g., 98–99% purity) . Example: Compound 31 in was synthesized via acid-amine coupling (Method A) and deprotected using HCl/dioxane, achieving 99% purity via HPLC .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Key methods include:

  • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., bromo and ethyl substituents) and E/Z isomerism. For instance, imine protons in thiazole derivatives show distinct shifts at δ 8.5–9.5 ppm .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 640.20 for a related STING agonist in ) .
  • HPLC : Quantify purity and monitor reaction progress (e.g., 98% purity for compound 29 in ) .

Advanced Research Questions

Q. How do substituents (e.g., bromo, ethyl) influence the compound’s biological activity and binding affinity?

Substituents modulate electronic and steric properties:

  • Bromo groups : Enhance electrophilicity, potentially improving interactions with target proteins (e.g., observed in STING agonists with brominated thiazoles in ) .
  • Ethyl groups : Increase lipophilicity, affecting membrane permeability. Comparative studies of analogs (e.g., methyl vs. ethyl in ) show altered pharmacokinetic profiles .
  • Methodological approach : Use structure-activity relationship (SAR) studies with analogs (e.g., fluorophenyl vs. bromophenyl in ) and docking simulations (e.g., compound 9c in showing specific binding poses) .

Q. What strategies resolve contradictions in reaction yields or purity across different synthetic protocols?

Contradictions often arise from:

  • Reaction conditions : Temperature and solvent polarity (e.g., DMF vs. ethanol) impact azide-alkyne cycloaddition efficiency ( vs. 5) .
  • Catalyst selection : Copper(I) iodide with (S)-proline improves azide coupling yields (e.g., 75% for compound 66 in ) compared to non-catalytic methods .
  • Resolution steps : Use orthogonal purification (e.g., sequential column chromatography and recrystallization) to address byproducts (e.g., reports 76.8% yield after recycling starting material) .

Q. How can computational methods guide the optimization of this compound’s synthetic pathway?

Computational tools aid in:

  • Reaction mechanism modeling : Density functional theory (DFT) predicts transition states for imine formation (critical for E/Z isomer control) .
  • Solvent selection : COSMO-RS simulations optimize solvent polarity for intermediates (e.g., dioxane for deprotection in ) .
  • Docking studies : Identify binding hotspots (e.g., compound 9c in binds to enzymatic active sites via hydrophobic interactions) .

Data Analysis and Contradiction Management

Q. How can conflicting NMR data for similar thiazole derivatives be reconciled?

  • Deuteration experiments : Use D₂O exchange to identify labile protons (e.g., NH in amides) .
  • Variable temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., rotamers in ) .
  • Cross-validation : Compare with HRMS and IR (e.g., carbonyl stretches at 1650–1700 cm⁻¹ confirm amide bonds) .

Q. What methodologies address low yields in multi-step syntheses of this compound?

  • Mid-stage intermediates : Stabilize reactive groups (e.g., tert-butyl carbamate protection in ) .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., bromination in ) .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via factorial analysis .

Biological and Mechanistic Research

Q. What in vitro assays are suitable for evaluating this compound’s therapeutic potential?

  • Cellular uptake assays : Use fluorescent tagging (e.g., FITC conjugation) to track permeability in cancer cell lines .
  • Enzyme inhibition : Measure IC₅₀ against targets like kinases or proteases (e.g., STING pathway activation in ) .
  • Cytotoxicity profiling : MTT assays on HEK293 or HeLa cells (see for IC₅₀ values of related thiazoles) .

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